2-[(2-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
CAS No.:
Cat. No.: VC10868446
Molecular Formula: C15H13ClN2O2S
Molecular Weight: 320.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H13ClN2O2S |
|---|---|
| Molecular Weight | 320.8 g/mol |
| IUPAC Name | 2-[(2-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
| Standard InChI | InChI=1S/C15H13ClN2O2S/c16-10-6-2-1-4-8(10)14(20)18-15-12(13(17)19)9-5-3-7-11(9)21-15/h1-2,4,6H,3,5,7H2,(H2,17,19)(H,18,20) |
| Standard InChI Key | PVBDFIKTSBQFOY-UHFFFAOYSA-N |
| SMILES | C1CC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=CC=C3Cl |
| Canonical SMILES | C1CC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=CC=C3Cl |
Introduction
Synthesis
The synthesis of compounds like 2-[(2-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene derivatives typically involves multi-step reactions. Below is an outline of the general synthetic strategy:
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Preparation of Chlorobenzoyl Derivatives:
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Cyclization Reaction:
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Functionalization:
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Functional groups like carboxyl or amide are introduced via reactions with carboxylic acids, acid chlorides, or esters.
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This general approach ensures the formation of the desired heterocyclic structure while preserving functional group integrity.
Applications and Potential Uses
Pharmaceutical Applications:
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Compounds containing thiophene and carboxamide groups are known for their bioactivity, including anti-inflammatory, antibacterial, and anticancer properties .
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The chlorine substituent on the benzoyl group may enhance lipophilicity and binding affinity to biological targets.
Material Science:
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Heterocyclic compounds like this one are often explored for electronic applications due to their conjugated systems and sulfur atoms, which improve electron mobility.
Biological Activity Studies:
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Similar thiophene-carboxamide derivatives have shown activity against bacterial strains such as E. coli and S. aureus, possibly due to their ability to disrupt bacterial membranes or inhibit enzymes .
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Molecular docking studies suggest these compounds could act as enzyme inhibitors or receptor antagonists in drug discovery programs .
Research Findings
Recent studies have highlighted several key properties of thiophene-based compounds:
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Antibacterial Activity:
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Structural Stability:
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Hydrogen Bonding:
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